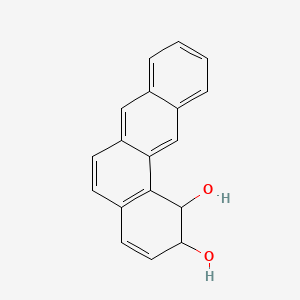
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a dihydrodiol form of benz(a)anthracene, which is known for its presence in the environment as a result of incomplete combustion of organic matter. This compound is of interest due to its potential biological activities and its role in environmental chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- typically involves the catalytic hydrogenation of benz(a)anthracene. This process can be carried out using palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the formation of the trans-dihydrodiol isomer.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. similar methods involving catalytic hydrogenation can be scaled up for larger production if needed.
Análisis De Reacciones Químicas
Types of Reactions
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated or nitrated benz(a)anthracene derivatives.
Aplicaciones Científicas De Investigación
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological systems, including its potential mutagenic and carcinogenic effects.
Medicine: Studied for its potential role in drug development and its effects on human health.
Industry: Used in environmental studies to understand the fate and transformation of PAHs in the environment.
Mecanismo De Acción
The biological effects of Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- are primarily mediated through its interactions with cellular enzymes and DNA. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenic effects. The compound’s mechanism of action involves the formation of DNA adducts and the activation of signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benz(a)anthracene-3,4-diol, 1,2-dihydro-, trans-: Another dihydrodiol derivative with similar properties.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
Uniqueness
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- is unique due to its specific dihydrodiol structure, which influences its reactivity and biological interactions. Its trans-configuration also distinguishes it from other isomers, affecting its chemical and biological properties.
Propiedades
Número CAS |
60839-20-5 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-10,16,18-20H |
Clave InChI |
YWAOPVBJYIKFQW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O |
Sinónimos |
1,2-dihydro-1,2-dihydroxybenz(a)anthracene benz(a)anthrene-1,2-dihydrodiol benzanthracene-1,2-dihydrodiol benzanthracene-1,2-dihydrodiol, (trans)-(+-)-isomer benzanthracene-1,2-dihydrodiol, (trans)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















